2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-30-11-7-10-24-20(29)14-33-23-25-17-13-19(32-3)18(31-2)12-16(17)22-26-21(27-28(22)23)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHOXVOZBZTETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide is a novel synthetic derivative belonging to the quinazoline and triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be broken down into several functional groups:
- Triazole : The [1,2,4]triazolo moiety contributes to the compound's pharmacological properties.
- Quinazoline : Known for various biological activities, this scaffold enhances the compound's efficacy against multiple targets.
- Thioether Linkage : The sulfur atom in the thioether linkage may influence the compound's interaction with biological macromolecules.
Synthesis Method
The synthesis typically involves a multi-step reaction starting from readily available precursors. A common approach includes:
- Formation of the Triazole Ring : Utilizing appropriate azole precursors.
- Quinazoline Construction : Employing cyclization reactions that incorporate phenyl and methoxy groups.
- Thioether Formation : Achieved through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing quinazoline and triazole moieties. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM .
- The mechanism is believed to involve intercalation with DNA and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells.
Antimicrobial Properties
Compounds with similar structures have shown promising antimicrobial activities:
- In vitro studies indicated that derivatives of quinazoline exhibit selective inhibition against various pathogens, including resistant strains of bacteria and fungi .
- The presence of methoxy groups enhances solubility and bioavailability, potentially increasing efficacy against microbial targets.
The proposed mechanisms for biological activity include:
- DNA Intercalation : The planar structure allows for insertion between DNA bases, disrupting replication.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and survival pathways.
Study 1: Anticancer Efficacy
A study published in Nature evaluated a series of triazoloquinazoline derivatives for their anticancer properties. The lead compound exhibited significant growth inhibition in HepG2 liver cancer cells with an IC50 value of 6.29 μM . The study concluded that structural modifications could enhance potency and selectivity.
Study 2: Antimicrobial Activity
In a comparative study assessing various quinazoline derivatives against Staphylococcus aureus, several compounds displayed MIC values below 10 μg/mL . This indicates strong potential for development as new antimicrobial agents.
Table 1: Biological Activity Summary
| Compound Name | Activity Type | IC50 (μM) | Target Cells |
|---|---|---|---|
| Compound A | Anticancer | 6.29 | HepG2 |
| Compound B | Antimicrobial | <10 | Staphylococcus aureus |
| Compound C | Cytotoxic | 2.44 | HCT-116 |
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disruption of DNA replication |
| Enzyme Inhibition | Inhibition of topoisomerases and other key enzymes |
| Apoptosis Induction | Triggering programmed cell death in cancer cells |
Q & A
Q. What are the pitfalls in interpreting NMR data for this compound?
- Answer : Signal splitting due to hindered rotation of the 3-methoxypropyl group can mimic impurities. Use variable-temperature NMR to confirm dynamic effects. Assign peaks via 2D experiments (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
